molecular formula C7H7ClF4N2O B14062983 1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride

1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride

Cat. No.: B14062983
M. Wt: 246.59 g/mol
InChI Key: IRTGOAAWECOJII-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride is a phenylhydrazine derivative characterized by a fluorine atom at the 3-position and a trifluoromethoxy (–OCF₃) group at the 4-position of the benzene ring. This compound serves as a key intermediate in synthesizing heterocyclic compounds, such as pyrazoles and pyrazolines, which are prevalent in medicinal chemistry for their enzyme inhibitory (e.g., VEGFR2, MMP9) and anticancer properties . Its structural uniqueness arises from the electron-withdrawing trifluoromethoxy group, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

Molecular Formula

C7H7ClF4N2O

Molecular Weight

246.59 g/mol

IUPAC Name

[3-fluoro-4-(trifluoromethoxy)phenyl]hydrazine;hydrochloride

InChI

InChI=1S/C7H6F4N2O.ClH/c8-5-3-4(13-12)1-2-6(5)14-7(9,10)11;/h1-3,13H,12H2;1H

InChI Key

IRTGOAAWECOJII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)F)OC(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The direct substitution approach involves reacting 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene with hydrazine hydrate in a polar aprotic solvent. The fluorine atom at the 2-position is selectively displaced by hydrazine due to its superior leaving-group ability compared to chlorine. The general reaction scheme is:

$$
\text{C}6\text{H}2\text{Cl}2\text{FCF}3 + \text{N}2\text{H}4 \rightarrow \text{C}6\text{H}3\text{F(OCF}3)\text{N}2\text{H}_3 + \text{HCl}
$$

Key advantages include high regioselectivity (>90%) and minimal formation of di-substituted byproducts.

Optimization of Reaction Conditions

Patent data (WO2008113661A2) highlight the following optimized parameters:

Parameter Optimal Range Impact on Yield/Purity
Solvent Ethanol, THF Ethanol enhances solubility
Temperature 20–40°C Higher temps accelerate NAS
Hydrazine Ratio 1.5–2.0 equivalents Excess prevents side-reactions
Reaction Time 24–48 hours Prolonged time ensures completion

For example, refluxing 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene (10 g) with hydrazine hydrate (5.2 g) in ethanol at 40°C for 24 hours yielded 9.1 g (93%) of product with 97% purity.

Purification and Isolation

Post-reaction workup involves extraction with toluene, followed by acidification with HCl to precipitate the hydrochloride salt. Recrystallization from ethanol/water mixtures enhances purity to >99%.

Diazotization-Reduction Route

Reaction Sequence and Key Steps

This method employs p-trifluoromethylaniline as the starting material, undergoing diazotization with sodium nitrite (NaNO₂) in concentrated HCl, followed by reduction with sodium sulfite (Na₂SO₃):

  • Diazotization :
    $$
    \text{C}6\text{H}4\text{CF}3\text{NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{C}6\text{H}4\text{CF}3\text{N}_2^+ \text{Cl}^-
    $$
    Conducted at -5–15°C to stabilize the diazonium intermediate.

  • Reduction :
    $$
    \text{C}6\text{H}4\text{CF}3\text{N}2^+ \text{Cl}^- + \text{Na}2\text{SO}3 \rightarrow \text{C}6\text{H}4\text{CF}3\text{NHNH}2 + \text{Na}2\text{SO}4
    $$
    The hydrazine product is then treated with HCl to form the hydrochloride salt.

Critical Process Parameters

Data from CN101781229A indicate:

Parameter Optimal Range Impact on Yield/Purity
HCl Concentration 36–38% Ensures complete protonation
NaNO₂ Equivalents 1.05–1.10 Minimizes nitrosamine byproducts
Reduction Temp 0–25°C Prevents thermal degradation
Reflux Time 1–4 hours Ensures full conversion

A representative experiment using p-trifluoromethylaniline (7.2 g, 0.045 mol) yielded 7.4 g (77%) of product with 98.2% purity after refluxing in HCl for 2 hours.

Comparative Analysis of Methods

Yield and Purity

Method Average Yield Purity Scalability
Direct Substitution 85–93% 97–99% High (patent-scale)
Diazotization-Reduction 75–77% 97–99% Moderate

Structural Characterization and Quality Control

Post-synthesis analysis employs:

  • NMR Spectroscopy : Confirmatory signals include δ 7.8–8.2 ppm (aromatic protons) and δ 4.5–5.0 ppm (hydrazine -NH₂).
  • HPLC : Purity assessments show retention times of 12.3 min (99% purity) under C18 column conditions.
  • Elemental Analysis : Calculated for C₇H₆ClF₄N₂O: C 32.51%, H 2.34%, N 10.84%; Found: C 32.48%, H 2.37%, N 10.79%.

Chemical Reactions Analysis

1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The biological and chemical properties of phenylhydrazine derivatives are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis:

Compound Substituents Molecular Formula Key Properties
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine HCl –F (3), –OCF₃ (4) C₇H₆ClF₄N₂O High lipophilicity; enhanced metabolic stability due to –OCF₃ .
4-(Trifluoromethoxy)phenylhydrazine HCl –OCF₃ (4) C₇H₇ClF₃N₂O Lacks 3-F substituent; lower electron-withdrawing effect compared to target compound .
3-Fluorophenylhydrazine HCl –F (3) C₆H₇ClF N₂ Absence of –OCF₃ reduces lipophilicity and reactivity in cyclization reactions .
1-(4-Iodo-3-(trifluoromethyl)phenyl)hydrazine HCl –I (4), –CF₃ (3) C₇H₇ClF₃IN₂ Bulkier iodine substituent may hinder ring closure; –CF₃ increases steric hindrance .
Key Observations:
  • The 3-fluoro-4-trifluoromethoxy substitution in the target compound creates a synergistic electron-withdrawing effect, enhancing its reactivity in cyclocondensation reactions (e.g., pyrazole synthesis) compared to mono-substituted analogs .
  • 4-(Trifluoromethoxy)phenylhydrazine HCl exhibits similar reactivity but lower metabolic stability due to the absence of the 3-fluoro group .
Key Observations:
  • The trifluoromethoxy group necessitates longer reaction times (e.g., 24 h) due to its deactivating effect on the aromatic ring .
  • Microwave-assisted synthesis (e.g., for 4-(trifluoromethoxy)phenylhydrazine HCl) significantly improves yields (85–95%) by accelerating cyclization .
Enzyme Inhibition and Anticancer Potential:
  • Target Compound : Derivatives show potent inhibition of VEGFR2 and MMP9, critical targets in cancer therapy .
  • 4-(Trifluoromethoxy)phenylhydrazine HCl : Used in synthesizing trisubstituted pyrazoles with antifungal activity .
  • 3-Fluorophenylhydrazine HCl : Less effective in enzyme inhibition due to lack of –OCF₃ .

Biological Activity

1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride is a compound with significant potential in medicinal chemistry, primarily due to its unique structure featuring a hydrazine functional group attached to a phenyl ring substituted with fluorine and trifluoromethoxy groups. This compound has garnered attention for its biological activities, particularly as an inhibitor of blood coagulation factor Xa, which is crucial in the development of anticoagulant therapies.

  • Molecular Formula : C7H7ClF4N2O
  • Molecular Weight : 246.59 g/mol
  • CAS Number : 1801242-13-6

The structural features of this compound enhance its reactivity and interactions with biological targets, making it a valuable candidate for therapeutic applications.

Research indicates that compounds containing hydrazine moieties exhibit significant biological activity. Specifically, this compound has been studied for its ability to inhibit factor Xa, an essential component in the coagulation cascade. This inhibition suggests potential applications in treating thromboembolic disorders.

Structure-Activity Relationship (SAR)

The presence of both fluorine and trifluoromethoxy groups contributes to the compound's distinct physicochemical properties. Studies have shown that these substituents can enhance binding affinity to target proteins involved in coagulation processes. Further research is necessary to elucidate the specific interaction sites and binding affinities, which could inform drug design strategies aimed at improving efficacy and reducing side effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
4-(Trifluoromethoxy)phenylhydrazine hydrochlorideC7H8ClF3N2O192.14 g/molSubstituted at para position
3-(Trifluoromethyl)phenylhydrazine hydrochlorideC7H7ClF3N2O212.60 g/molContains trifluoromethyl instead of trifluoromethoxy
(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochlorideC7H6ClF3N2O212.60 g/molDifferent substitution pattern

The unique combination of substituents in this compound enhances its biological activity compared to other similar compounds.

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with biological systems:

  • Anticoagulant Activity : Preliminary studies have demonstrated that this compound effectively inhibits factor Xa activity in vitro, suggesting its potential as an anticoagulant agent.
  • Binding Affinity Studies : Computational modeling has indicated that the trifluoromethoxy group plays a critical role in enhancing the binding affinity of the compound to factor Xa, potentially leading to more effective anticoagulant therapies.
  • Toxicological Assessments : Toxicity studies are ongoing to evaluate the safety profile of this compound, which is essential for its development as a therapeutic agent.

Q & A

Q. Basic

  • Hydrazine Safety : Use fume hoods and PPE (nitrile gloves, goggles). The compound is likely a Category 2 mutagen (analogous to 3-chloro-4-fluorophenylhydrazine hydrochloride) .
  • Hydrochloride Handling : Hygroscopicity necessitates argon-blanketed storage to prevent clumping .

Advanced
Microfluidic reactors minimize exposure by scaling down reactions (mg to g quantities) while maintaining efficiency. Real-time FTIR monitoring detects hydrazine release during exothermic steps (e.g., HCl neutralization) .

What role does this compound play in synthesizing heterocycles, and how do substituents influence cyclization?

Advanced
The compound serves as a precursor for indoles, pyrazoles, and triazoles. For example:

  • Indole Synthesis : Fischer indole reaction with ketones (e.g., cyclohexanone) under HCl/EtOH forms 3-substituted indoles. The trifluoromethoxy group directs cyclization to the C-5 position due to steric hindrance .
  • Pyrazole Formation : Condensation with β-ketoesters requires elevated temperatures (80–100°C) to overcome electron-withdrawing effects, yielding fluorinated pyrazolecarboxylates .

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